Tilmicosin phosphate salt is a semi-synthetic macrolide antibiotic derived from tylosin, primarily used in veterinary medicine for the treatment of respiratory infections in livestock. This compound exhibits a broad antibacterial spectrum, particularly effective against Gram-positive bacteria and some Gram-negative strains. Its formulation as a phosphate salt enhances its solubility and bioavailability, making it suitable for various administration routes.
Tilmicosin is synthesized from tylosin, which is produced through fermentation processes involving specific strains of Streptomyces. The phosphate salt form is obtained through chemical modifications that enhance its pharmacological properties.
Tilmicosin phosphate salt belongs to the class of macrolide antibiotics. It is classified under the following categories:
The synthesis of tilmicosin phosphate involves several steps, primarily starting from tylosin. Two notable methods include:
The synthesis typically involves controlled temperature and pH adjustments to optimize yield and purity. For instance, during spray drying, temperatures are maintained between 120-140 °C to ensure efficient conversion while preserving the integrity of the compound .
The molecular formula for tilmicosin phosphate salt is , with a molecular weight of approximately 967.13 g/mol . The structure includes a macrolide ring system characteristic of this class of antibiotics, which contributes to its mechanism of action.
Tilmicosin phosphate participates in various chemical reactions typical for macrolides:
These reactions are crucial for understanding the stability and bioavailability of the drug when administered .
Tilmicosin functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, effectively blocking the peptidyl transferase activity necessary for protein elongation. This action disrupts bacterial growth and replication, leading to cell death or stasis.
Relevant analyses indicate that proper storage conditions are essential to maintain its efficacy over time .
Tilmicosin phosphate salt is primarily used in veterinary medicine. Its applications include:
Recent studies have also explored its use in novel delivery systems like nanostructured lipid carriers to enhance oral absorption in poultry, indicating ongoing research into improving its efficacy and application scope .
Tilmicosin phosphate exerts its antibacterial effects through highly specific interactions with the bacterial ribosome. As a semi-synthetic 16-membered ring macrolide, it binds reversibly to the 23S rRNA component of the 50S ribosomal subunit at the nascent peptide exit tunnel, adjacent to the peptidyl transferase center [1] [7]. This binding occurs through:
The binding physically obstructs the elongation of nascent polypeptide chains, causing premature termination of bacterial protein synthesis. Unlike bacteriostatic macrolides, tilmicosin exhibits concentration-dependent bactericidal activity against key respiratory pathogens like Mannheimia haemolytica and Pasteurella multocida at therapeutic concentrations [1]. This occurs due to:
Comparative ribosomal binding studies reveal tilmicosin’s binding affinity (Kd = 0.8 ± 0.1 µM) is 3-fold stronger than tylosin against Staphylococcus aureus ribosomes due to its extended alkyl-aryl side chain enhancing hydrophobic interactions [9]. The spatial orientation of its C20-C23 dimethylamino group facilitates deeper penetration into the exit tunnel compared to 14-membered macrolides like erythromycin [1].
Table 1: Comparative Ribosomal Binding Characteristics of Veterinary Macrolides
Antibiotic | Ring Size | Primary Binding Site | Bactericidal Threshold (µg/mL) | Key Molecular Interactions |
---|---|---|---|---|
Tilmicosin | 16-membered | Domain V of 23S rRNA | 4× MIC | Hydrophobic side chain insertion |
Tildipirosin | 16-membered | A2058, A2059 | 8× MIC | Enhanced hydrogen bonding network |
Tulathromycin | 15-membered | A752, U2609 | 16× MIC | Dual binding cavities |
Gamithromycin | 15-membered | A2058, G2505 | 32× MIC | Shallow tunnel positioning |
Resistance to tilmicosin arises through three primary molecular mechanisms with varying prevalence across bacterial species:
Genetic Mutations
Enzymatic Modifications
Efflux Systems
Table 2: Resistance Mechanisms and Prevalence in Key Respiratory Pathogens
Pathogen | Primary Resistance Mechanism | Resistance Rate (%) | MIC Shift (Fold) | Cross-Resistance Profile |
---|---|---|---|---|
Mycoplasma gallisepticum | 23S rRNA A2058G mutation | 28.4 | >500 | All macrolides |
Staphylococcus aureus | erm(B) methylation | 42.7 | 300 | MLSᴮ antibiotics |
Mannheimia haemolytica | mef(C) efflux | 12.9 | 16 | 14/15-membered macrolides |
Actinobacillus pleuropneumoniae | L4 ribosomal protein mutation | 8.3 | 64 | Tildipirosin, tilmicosin |
Notably, tilmicosin demonstrates lower resistance selection pressure than 14-membered macrolides in Streptococcus species due to its inability to induce erm expression (induction ratio 0.3 vs. 12.8 for erythromycin) [1]. However, extensive agricultural use has driven resistance emergence in Mycoplasma species, with Chinese isolates showing 61.2% reduced susceptibility compared to 18.3% in European strains [5] [10].
Beyond direct antibacterial activity, tilmicosin phosphate exhibits significant immunomodulatory properties that enhance host defense mechanisms:
Neutrophil Apoptosis Induction
Macrophage Functional Enhancement
The immunomodulation extends to biofilm control in Staphylococcus aureus small colony variants (SASCVs). Sub-MIC tilmicosin (1 µg/mL) inhibits ArlS kinase in the ArlRS two-component system (IC₅₀ = 1.09 µM), suppressing biofilm formation 4.2-fold more effectively than linezolid [3]. This occurs through:
Table 3: Immunomodulatory Effects of Tilmicosin Phosphate
Immune Parameter | Experimental System | Effect Size vs. Control | Molecular Mechanism | Functional Consequence |
---|---|---|---|---|
Neutrophil apoptosis | Bovine peripheral neutrophils | 3.2× increase (p<0.01) | Caspase-3 activation | Reduced tissue necrosis |
Macrophage phagocytosis | Cultured bovine macrophages | 6.9× increase (p<0.001) | PSR upregulation | Accelerated inflammation resolution |
IL-10 secretion | Ex vivo infection models | 3.7× increase | STAT3 phosphorylation | Tissue protection from cytokine storm |
Biofilm inhibition | SASCVs mastitis model | 78% reduction | ArlS kinase inhibition | Restored antibiotic susceptibility |
These immunopharmacological properties contribute significantly to clinical efficacy in bovine respiratory disease, where tilmicosin reduces pulmonary neutrophil infiltration by 62% compared to 38% for tulathromycin despite similar antibacterial activity [2] [4]. The drug's zwitterionic structure enables concentration within phagocytes (cellular:extracellular ratio = 84:1), facilitating delivery to infection sites [7].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0